molecular formula C20H26O5 B018132 Trichorabdal A CAS No. 85329-59-5

Trichorabdal A

Cat. No.: B018132
CAS No.: 85329-59-5
M. Wt: 346.4 g/mol
InChI Key: KIJKAQHLSSAHOL-HZWIUQJVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis developed by Guangxin Liang of Nankai University illustrates the power of radical cyclization for constructing cyclic quaternary centers . The process begins with the deprotonation of β-cyclogeranic acid methyl ester, followed by addition to an aldehyde to form a lactone. Subsequent steps include oxidative dearomatization, selective conjugate addition, and radical cyclization .

Industrial Production Methods: Industrial production of Trichorabdal A is not well-documented, likely due to its complex synthesis and the specificity of its biological activity. The compound is primarily synthesized in research laboratories for scientific studies.

Properties

IUPAC Name

(1S,1'R,5R,6S,7R,9S)-7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJKAQHLSSAHOL-HZWIUQJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC[C@@]2([C@@H]1C=O)COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85329-59-5
Record name Trichorabdal A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085329595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Trichorabdal A?

A1: this compound is a diterpenoid natural product originally isolated from the Isodon trichocarpa plant. [, , ] It belongs to the ent-kaurane diterpenoid family and possesses a unique spirosecokaurene skeleton. []

Q2: What are the known biological activities of this compound?

A2: this compound exhibits potent antitumor activity. It has demonstrated significant activity against Ehrlich ascites carcinoma in mice. [, , , ] Additionally, it displays antibacterial activity, specifically against Helicobacter pylori. [, ]

Q3: What structural features contribute to the antitumor activity of this compound?

A3: Research suggests that two structural motifs contribute to the antitumor activity of this compound and related compounds: the α-methylene cyclopentanone moiety and the spirolactone aldehyde grouping. [, ] The presence of both active sites in the molecule is believed to result in a synergistic increase in antitumor activity. [, ]

Q4: Are there other natural sources of this compound besides Rabdosia trichocarpa?

A4: Yes, this compound has also been isolated from Rabdosia japonica and Isodon irrorata. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H24O6. [] Its molecular weight is 360.4 g/mol.

Q6: What spectroscopic data is available for this compound?

A6: While specific spectroscopic data points are not provided in the provided abstracts, its structure has been elucidated using a combination of chemical, spectroscopic (IR, MS, NMR), and X-ray crystallographic methods. [, , , , , ]

Q7: Have there been any total syntheses of this compound?

A7: Yes, the first total synthesis of this compound was achieved relatively recently. [, , , , , ] The synthetic strategies employed highlight the molecule's complex structure and utilize reactions such as palladium-mediated oxidative cyclization to install the key quaternary center and build the bicyclo[3.2.1]octane framework. [, , , ]

Q8: Can you elaborate on the palladium-mediated oxidative cyclization used in the synthesis of this compound?

A8: The palladium-mediated oxidative cyclization is a key step in the synthesis of this compound. It involves the use of a palladium catalyst to promote the formation of a new ring system from a silyl ketene acetal precursor. [, , , ] This reaction is highly diastereoselective and allows for the efficient installation of the challenging bridgehead all-carbon quaternary stereocenter within the bicyclo[3.2.1]octane unit present in this compound. [, , , ]

Q9: Are there any studies exploring the structure-activity relationship (SAR) of this compound?

A9: While specific SAR studies focusing solely on this compound are not mentioned in the provided abstracts, research on related Rabdosia diterpenoids, particularly those with variations in the α-methylene cyclopentanone and spirolactone aldehyde moieties, suggests that these structural features significantly influence antitumor activity. [, ] Further research specifically targeting this compound analogs could provide valuable insights into the impact of structural modifications on its activity, potency, and selectivity.

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